molecular formula C7H11NO2 B1472281 2-Azabicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 1458185-77-7

2-Azabicyclo[2.2.1]heptane-7-carboxylic acid

Cat. No. B1472281
CAS RN: 1458185-77-7
M. Wt: 141.17 g/mol
InChI Key: SULXPXJOORYEFJ-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-7-carboxylic acid (2-ABCH) is an organic compound with a molecular formula of C7H13NO2. It is a bicyclic compound that is composed of two seven-membered rings connected by a single bond. 2-ABCH is a versatile compound that has a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

Synthesis of Enantiopure Analogues

2-Azabicyclo[2.2.1]heptane-7-carboxylic acid is used in the synthesis of enantiopure analogues of 3-hydroxyproline. These novel restricted analogues are obtained through a synthesis process involving the Diels–Alder reaction and base-promoted internal nucleophilic displacement (Avenoza et al., 2002).

Synthesis of Rigid Non-Chiral Analogues

This compound plays a role in synthesizing non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid. The process involves a six-step synthesis from dimethyl-meso-2,5-dibromohexanedioate (Kubyshkin et al., 2007).

Synthesis of Glutamic Acid Analogue

The compound is used to synthesize a glutamic acid analogue. This synthesis is significant for its use of L-serine and involves a transannular alkylation step to form the [2.2.1] ring system, leading to the production of a protected glutamate analogue (Hart & Rapoport, 1999).

Formation of Ordered Secondary Structures

In research, homo-thiopeptides of bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid (Ah2c), a mimic of β-proline, are synthesized. These homo-thiopeptides are known for their preference for ordered secondary structures with trans-thioamide bonds (Otani et al., 2012).

Asymmetric Synthesis in Aqueous Solution

The compound is utilized in the asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions in aqueous solutions. This process is crucial for forming heterodienophiles and cycloadducts (Waldmann & Braun, 1991).

Constrained Beta-Proline Analogues in Organocatalytic Aldol Reactions

This compound is prepared in enantiopure form to study its catalytic potential in direct aldol reactions, demonstrating selectivity and providing insights into the reaction's enantioselectivity (Armstrong et al., 2009).

Versatility in Synthetic Chemistry

The compound's versatility is highlighted in the synthesis of various bridgehead 1-substituted-7-azabicyclo[2.2.1]heptane derivatives, including halogen derivatives, through bridgehead radical reactions. This demonstrates the potential of the compound in creating novel derivatives (Avenoza et al., 2002).

properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(6)8-3-4/h4-6,8H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULXPXJOORYEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]heptane-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid
Reactant of Route 2
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid
Reactant of Route 3
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid
Reactant of Route 4
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid
Reactant of Route 5
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid
Reactant of Route 6
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid

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